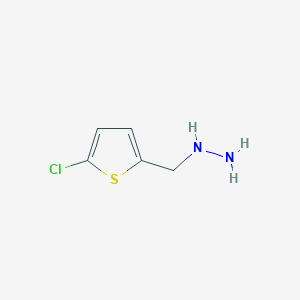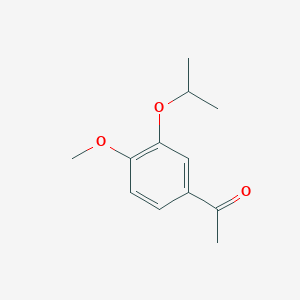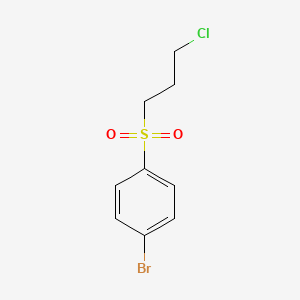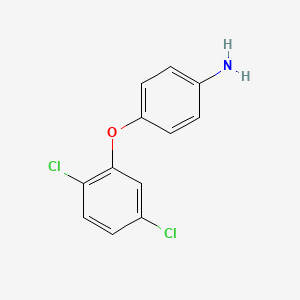
((5-Chlorothiophen-2-yl)methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, ((5-Chlorothiophen-2-yl)methyl)hydrazine, is a derivative of hydrazine where the hydrazine moiety is attached to a chlorinated thiophene ring. This structure is related to various research compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related hydrazine derivatives often involves the reaction of hydrazine or its substituted variants with different electrophilic compounds. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by the condensation/cyclization reaction of a chalcone-like precursor with (3-chlorophenyl)hydrazine hydrochloride . Similarly, other studies have reported the synthesis of hydrazine derivatives using reactions with chalcones, chromones, and isatins under various conditions, including the use of ultrasound irradiation and solvent-free methods .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray diffraction studies. For example, the crystal and molecular structure of certain pyrazole derivatives was determined by X-ray analysis, revealing the presence of intramolecular hydrogen bonds and the influence of substituents on crystal packing . The crystal structure of S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate was also elucidated, showing the thione form and the trans configuration of the isatin moiety .
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including nucleophilic substitution, heterocyclization, and recyclization. For instance, nucleophilic substitution of chlorine with hydrazine in 5-aryl-2-chloromethyl-1,3,4-oxadiazoles has been studied, confirming the structures of the products by NMR spectroscopy . Heterocyclization reactions have been used to synthesize thiophene and pyrrole derivatives from bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–alkali medium .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and the thiophene ring can affect the compound's reactivity, solubility, and potential biological activity. For example, some hydrazine derivatives have shown cytotoxic and antioxidant properties, as well as promising binding affinity against certain biological targets . The crystal structures of these compounds often reveal diverse non-covalent interactions, which can impact their stability and reactivity .
Aplicaciones Científicas De Investigación
Antitubercular Activity
Hydrazine derivatives have been evaluated for their antitubercular activity against strains of Mycobacterium tuberculosis. Modifications to the isoniazid (INH) structure, including N-substituted derivatives, have shown significant efficacy in vitro. These modifications lead to compounds with minimal inhibitory concentrations (MIC) comparable to or better than INH, indicating their potential as new leads for antitubercular compounds (Asif, 2014).
Antimicrobial Agents
The antimicrobial activity of hydrazide-hydrazone derivatives is well-documented, displaying a wide range of actions including antibacterial, antifungal, and antiprotozoal effects. This class of compounds is a focus for medicinal chemists due to their potential as versatile antimicrobial agents. Research spanning from 2010 to 2016 has highlighted their effectiveness, making them candidates for developing new antimicrobial therapies (Popiołek, 2016).
Cancer Research
Several hydrazines have been studied for their antineoplastic actions, with a focus on procarbazine (N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide HCl) among others. Despite the efficacy in treating certain cancers, the carcinogenic nature of many hydrazines has led to a cautious approach in their use. The balance between therapeutic potential and carcinogenic risk is a significant area of investigation, highlighting the complexity of using hydrazines in cancer treatment (Tóth, 1996).
Environmental and Safety Concerns
Hydrazines are also noted for their environmental and safety concerns, particularly due to their toxicity and potential carcinogenicity. Studies have evaluated the occurrence, degradation, and impact of hydrazines in the environment, emphasizing the need for careful management and regulation of these compounds to mitigate their risks (Bedoux et al., 2012).
Space Propulsion
In the context of aerospace engineering, the search for safer and environmentally friendly propellants has led to an interest in green propellants as alternatives to conventional chemical propellants like hydrazine. This research direction aims to reduce the environmental and health risks associated with traditional propellants, pushing the development of ceramic microthrusters and other technologies compatible with green propellants (Markandan et al., 2018).
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWABUCYOMVGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592517 |
Source


|
| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((5-Chlorothiophen-2-yl)methyl)hydrazine | |
CAS RN |
887592-42-9 |
Source


|
| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)




